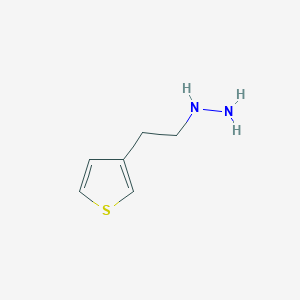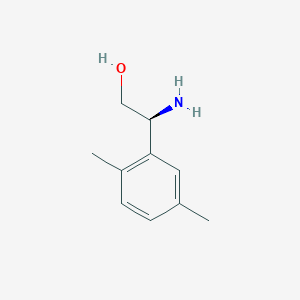
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is a chiral compound with significant importance in various fields of chemistry and biology. The compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,5-dimethylphenyl substituent. This structure imparts unique chemical and physical properties, making it a valuable subject of study in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride (LAH).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LAH in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-(2,5-dimethylphenyl)acetaldehyde.
Reduction: Formation of 2-(2,5-dimethylphenyl)ethane.
Substitution: Formation of N-acyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, potentially affecting neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL: The enantiomer of the compound, with different biological activities.
2-Amino-2-phenylethanol: Lacks the dimethyl substituents, resulting in different chemical and biological properties.
2-Amino-2-(4-methylphenyl)ethanol: Similar structure but with a single methyl group, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of two methyl groups on the phenyl ring, which influence its steric and electronic properties, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
Clave InChI |
TVFYOWHNZDDLOY-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)[C@@H](CO)N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



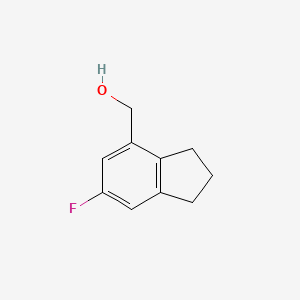
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)
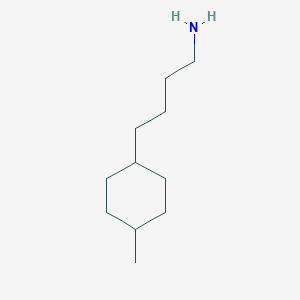
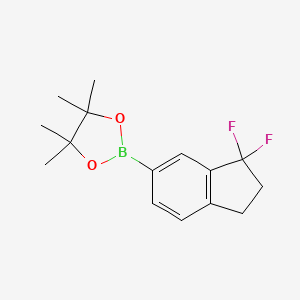


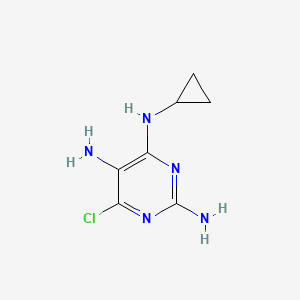
![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)

![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)


